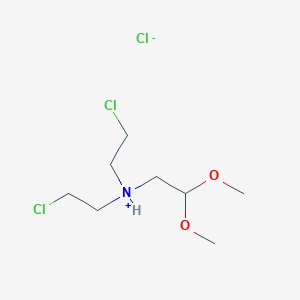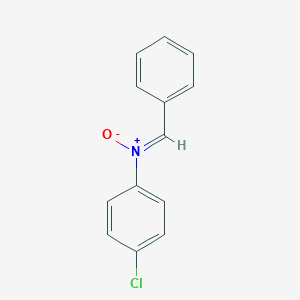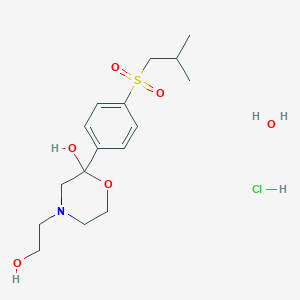benzene CAS No. 100404-06-6](/img/structure/B217147.png)
[(Methylphenyl)methyl](phenylmethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Methylphenyl)methyl](phenylmethyl)benzene, also known as 1,3-diphenyl-1-(2-tolyl)propane, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of organic compounds known as diarylmethanes, which are characterized by the presence of two aryl groups attached to a central carbon atom. The unique structure of [(Methylphenyl)methyl](phenylmethyl)benzene makes it a valuable tool for investigating a wide range of biological processes.
Mechanism of Action
The mechanism of action of [(Methylphenyl)methyl](phenylmethyl)benzene is not fully understood. However, it is believed that this compound works by binding to specific sites on proteins and altering their activity. This can lead to changes in cellular signaling pathways and other biological processes.
Biochemical and Physiological Effects
[(Methylphenyl)methyl](phenylmethyl)benzene has been shown to have a number of biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of certain enzymes involved in cellular signaling pathways. It has also been shown to alter the activity of ion channels, which are important for the regulation of cellular function.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using [(Methylphenyl)methyl](phenylmethyl)benzene in lab experiments is its ability to label proteins in real-time. This can provide valuable insights into the dynamics of protein-protein interactions and other biological processes. However, one limitation of this compound is its potential toxicity. Care must be taken when working with this compound to ensure that it does not have adverse effects on cells or organisms.
Future Directions
There are a number of potential future directions for research involving [(Methylphenyl)methyl](phenylmethyl)benzene. One area of interest is the development of new labeling techniques that allow for even more precise tracking of protein-protein interactions. Another area of interest is the investigation of the potential therapeutic applications of this compound, particularly in the treatment of diseases involving aberrant protein activity. Finally, researchers may also explore the use of [(Methylphenyl)methyl](phenylmethyl)benzene in the development of new diagnostic tools for the early detection of disease.
Synthesis Methods
[(Methylphenyl)methyl](phenylmethyl)benzene can be synthesized using a variety of methods, including the Friedel-Crafts alkylation reaction. This reaction involves the reaction of benzene with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride. The resulting product can then be further reacted with another aryl halide to form [(Methylphenyl)methyl](phenylmethyl)benzene.
Scientific Research Applications
[(Methylphenyl)methyl](phenylmethyl)benzene has been widely used in scientific research as a tool for investigating a variety of biological processes. One of the primary applications of this compound is in the study of protein-protein interactions. By labeling proteins with [(Methylphenyl)methyl](phenylmethyl)benzene, researchers can track the interactions between different proteins in real-time.
properties
CAS RN |
100404-06-6 |
|---|---|
Product Name |
[(Methylphenyl)methyl](phenylmethyl)benzene |
Molecular Formula |
C14H14O |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
1-benzyl-2-[(2-methylphenyl)methyl]benzene |
InChI |
InChI=1S/C21H20/c1-17-9-5-6-12-19(17)16-21-14-8-7-13-20(21)15-18-10-3-2-4-11-18/h2-14H,15-16H2,1H3 |
InChI Key |
SMOZJCPUZPHHKQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CC2=CC=CC=C2CC3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=CC=C1CC2=CC=CC=C2CC3=CC=CC=C3 |
Other CAS RN |
100404-06-6 |
synonyms |
[(methylphenyl)methyl](phenylmethyl)benzene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



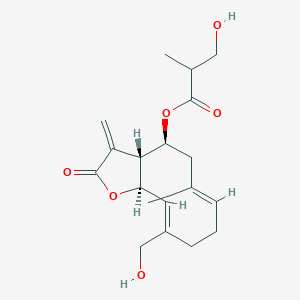
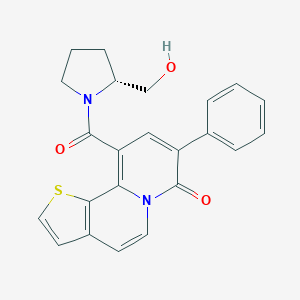
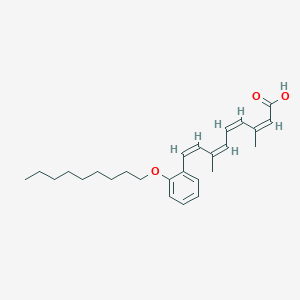
![Exo-2-(1-methoxyethenyl)bicyclo[2.2.1]heptane](/img/structure/B217112.png)

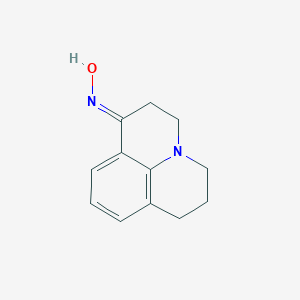
![[(5R,6R,7S,9R,10R,13S,17R)-17-(furan-3-yl)-7-hydroxy-4,4,8,10,13-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,16,17-decahydrocyclopenta[a]phenanthren-6-yl] acetate](/img/structure/B217123.png)


![3-[(3S,5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B217158.png)
